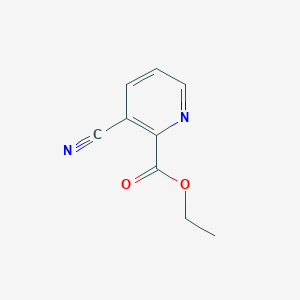

Ethyl 3-cyanopyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-cyanopyridine-2-carboxylate, also known as Ethyl 3-cyanopicolinate, is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives by reacting sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a cyano group at the 3-position and a carboxylate group at the 2-position .Chemical Reactions Analysis

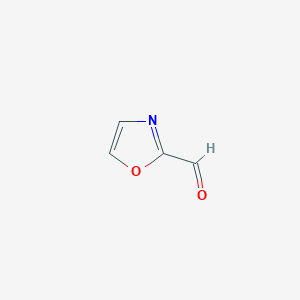

Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The use of cyanoacetohydrazides in the synthesis of heterocyclic compounds such as thiadiazole, oxadiazole, and fused heterocycles has been reviewed .Applications De Recherche Scientifique

Heterocyclic Compound Significance

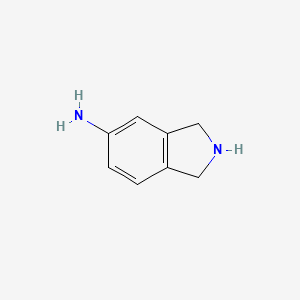

Ethyl 3-cyanopyridine-2-carboxylate is part of the broader class of cyanopyridines, which are significant for their widespread distribution in nature and their biological and industrial importance. Many drugs on the market are heterocyclic, showcasing the relevance of these compounds. Specifically, the 2-oxo-3-cyanopyridine scaffold, closely related to this compound, is critical due to its diverse and promising biological activities. These include potential applications as anticancer, antibacterial, antifungal agents, sedatives, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. This compound's high reactivity makes it a valuable intermediate in various organic synthesis processes, highlighting its pivotal role in medicinal chemistry research and development. Such insights could guide future studies on 2-oxo-3-cyanopyridine derivatives, contributing to the discovery of new therapeutic agents (Ghosh et al., 2015).

Toxicological Concerns and Environmental Presence

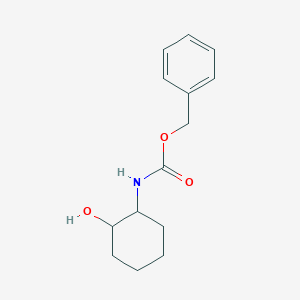

Ethyl carbamate (urethane), structurally related to this compound, raises health concerns due to its presence in foods and beverages. Classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC), ethyl carbamate's genotoxic and carcinogenic properties for several species underline the importance of studying the toxicological aspects of related compounds. Understanding the formation mechanisms and identifying methods to reduce its levels in food could provide insights into managing the potential health risks associated with this compound and similar compounds (Weber & Sharypov, 2009).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including those related to this compound, reveals their potential as biorenewable chemicals and the challenges posed by their inhibitory effects on microbes used in fermentation processes. Such studies are crucial for developing robust microbial strains capable of producing carboxylic acids efficiently without being inhibited by the product. This research area opens up new possibilities for utilizing this compound and related compounds in sustainable chemical production processes, highlighting the need for a deeper understanding of microbial tolerance mechanisms (Jarboe et al., 2013).

Mécanisme D'action

Mode of Action

It is known that the compound is involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling, which is a key process in organic chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGOGRHKQNKOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541863 |

Source

|

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97316-55-7 |

Source

|

| Record name | Ethyl 3-cyano-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97316-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)